
6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride is a chemical compound with potential applications in various scientific fields This compound is characterized by the presence of a hydroxyethylamino group and a hexanol backbone, along with diethanesulfonate and hydrochloride groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride typically involves the reaction of 1-hexanol with 2-hydroxyethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The diethanesulfonate group is introduced through a subsequent reaction with diethanesulfonic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled reaction to form the intermediate product, and the final conversion to the diethanesulfonate hydrochloride form. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The diethanesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of simpler alcohols or amines.
Substitution: Formation of new compounds with different functional groups.
Applications De Recherche Scientifique
6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with target molecules, while the diethanesulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(N-Hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose: A key intermediate in the synthesis of miglitol, used in the treatment of type II diabetes mellitus.
Trolamine: A tertiary amine and triol used as a pH adjuster and surfactant in industrial and cosmetic products.
Hydroxyethyl Starch: A plasma volume substitute used to treat and prevent hypovolemia.
Uniqueness
6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
| 61556-92-1 | |
Formule moléculaire |
C12H28ClNO6S2 |
Poids moléculaire |
381.9 g/mol |
Nom IUPAC |
2-ethylsulfonyloxyethyl(6-ethylsulfonyloxyhexyl)azanium;chloride |
InChI |
InChI=1S/C12H27NO6S2.ClH/c1-3-20(14,15)18-11-8-6-5-7-9-13-10-12-19-21(16,17)4-2;/h13H,3-12H2,1-2H3;1H |
Clé InChI |
PSNUUGIGXJKHNE-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)OCCCCCC[NH2+]CCOS(=O)(=O)CC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





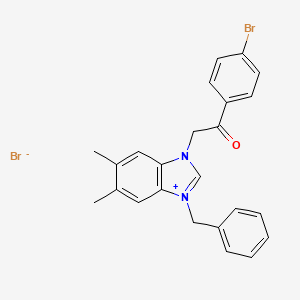

![4-Amino-1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B13763590.png)
![4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one](/img/structure/B13763607.png)
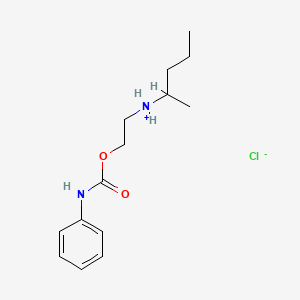
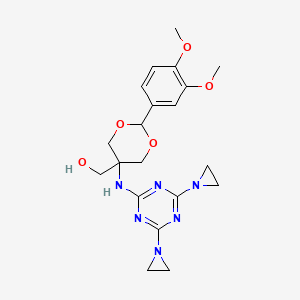

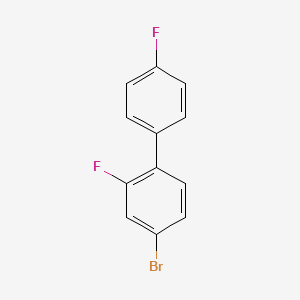
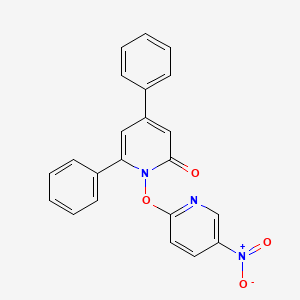
![6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13763627.png)

